molecular formula C9H11NO B1500486 3-(Azetidin-2-yl)phenol

3-(Azetidin-2-yl)phenol

Cat. No.: B1500486
M. Wt: 149.19 g/mol
InChI Key: VYFDZGDIJFWICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Azetidine (B1206935) Heterocyclic Chemistry

Azetidines are four-membered, saturated nitrogen-containing heterocycles that have garnered considerable attention in organic synthesis and medicinal chemistry. tudublin.ieresearchgate.net Their significance stems from their unique ring strain, which is substantial enough to drive selective ring-opening reactions yet stable enough for practical handling, a balance not found in their three-membered (aziridine) or five-membered (pyrrolidine) counterparts. tudublin.ie The synthesis of azetidines can be challenging due to this inherent ring strain, but various methods have been developed, including intramolecular cyclization, cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). nih.govacs.org

The synthesis of 2-substituted azetidines, such as 3-(Azetidin-2-yl)phenol, often involves multi-step sequences. A common strategy is the [2+2] cycloaddition of an imine with a ketene (B1206846), which typically forms an azetidin-2-one (B1220530) (a β-lactam). researchgate.netnih.gov The subsequent reduction of the β-lactam carbonyl group can then yield the desired azetidine. acs.org For a compound like this compound, this would involve an imine derived from 3-hydroxybenzaldehyde (B18108) (or a protected version) reacting with a suitable ketene precursor. The phenolic hydroxyl group often requires a protecting group during the synthesis to prevent unwanted side reactions.

Another approach involves the ring-opening of activated aziridines followed by cyclization, or the direct functionalization of the azetidine ring itself. acs.org The presence of the aryl group at the 2-position influences the reactivity of the azetidine ring, particularly in ring-opening reactions, which are often a key feature of their chemical utility.

Significance as a Building Block and Scaffold in Chemical Research

The true value of this compound lies in its potential as a versatile building block for the creation of larger, more complex molecules, particularly in the field of drug discovery. Both the azetidine ring and the phenol (B47542) moiety are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net

The azetidine ring provides a rigid, three-dimensional scaffold that can orient substituents in a well-defined spatial arrangement, which is crucial for binding to biological targets like enzymes and receptors. researchgate.net Its incorporation into a molecule can also favorably modulate physicochemical properties such as solubility and metabolic stability.

The phenolic hydroxyl group offers a handle for a variety of chemical transformations. It can act as a hydrogen bond donor and acceptor, which is important for molecular recognition at biological targets. Furthermore, it can be readily derivatized into ethers, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

The combination of these two pharmacophoric elements in this compound creates a scaffold that can be elaborated in multiple directions. The nitrogen atom of the azetidine can be functionalized, and the aromatic ring can undergo electrophilic substitution, providing numerous avenues for creating diverse chemical libraries for biological screening. For instance, related phenolic azetidin-2-one scaffolds have been investigated for their potent antiproliferative activity. tudublin.ienih.gov

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the synthesis and utility of closely related 2-arylazetidines and phenolic azetidines are well-established. The data presented in the following tables are representative of the synthetic methodologies and the types of biological activities observed for analogous compounds, providing a strong indication of the potential of this compound in chemical research.

Table 1: Representative Synthetic Approaches to 2-Aryl-Azetidin-2-one Scaffolds

Starting MaterialsReaction TypeProductYield (%)Reference
Substituted benzaldehyde, Substituted anilineImine formationSchiff Base (Imine)Not specified nih.gov
Schiff Base, Crotonyl chlorideStaudinger [2+2] cycloaddition3-Vinyl-azetidin-2-one30 nih.gov
Imine, Chloroacetyl chloride, TriethylamineStaudinger [2+2] cycloaddition3-Chloro-azetidin-2-oneNot specified researchgate.net
2-(1H-benzimidazol-2-yl)benzenamine, Aromatic aldehydeImine formation and cyclization with chloroacetyl chloride1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-phenylazetidin-2-oneGood arabjchem.org

Table 2: Biological Activity of Representative Phenolic Azetidinone Analogs

CompoundTarget/AssayActivityReference
trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneAntiproliferative (MCF-7 cells)Potent activity tudublin.ie
4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-oneAntiproliferative (MCF-7 cells)IC50 = 8 nM nih.gov
1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(4-hydroxyphenyl)azetidin-2-oneAnalgesic and Anti-inflammatoryPotent activity arabjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(azetidin-2-yl)phenol

InChI

InChI=1S/C9H11NO/c11-8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-11H,4-5H2

InChI Key

VYFDZGDIJFWICI-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Azetidin 2 Yl Phenol and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of 3-(Azetidin-2-yl)phenol. Several synthetic strategies can be employed to achieve this, each with its own advantages and substrate scope.

Cyclization Reactions

Cyclization reactions are a fundamental approach to forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring.

Nucleophilic Displacement: This is one of the most common methods for azetidine synthesis and involves the intramolecular cyclization of a γ-amino halide or a related substrate where a nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. clockss.orgmagtech.com.cnnih.gov For the synthesis of a precursor to this compound, a suitable starting material would be a 3-amino-1-(3-hydroxyphenyl)propan-1-ol derivative with a good leaving group on the propyl chain.

Starting Material ExampleReagent/ConditionProduct MoietyReference
1-(3-(benzyloxy)phenyl)-3-chloropropan-1-amineBase (e.g., NaH)2-(3-(benzyloxy)phenyl)azetidine clockss.org
3-amino-1-(3-hydroxyphenyl)propyl methanesulfonateBase (e.g., K2CO3)This compound nih.gov

[3+1] Annulation: This strategy involves the reaction of a three-atom component with a one-atom component to form the four-membered ring. organic-chemistry.org A notable example is the relay catalysis strategy that enables a [3+1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. organic-chemistry.org This method could be adapted for the synthesis of azetidine derivatives that could be further modified to yield this compound. Another approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.gov

Three-Atom ComponentOne-Atom ComponentCatalyst/ConditionProduct TypeReference
Cyclopropane 1,1-diesterAromatic amineLewis acid and (hypo)ioditePolysubstituted azetidine organic-chemistry.org
Aliphatic amineAlkynePhoto-induced copper catalysisSubstituted azetidine nih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group of an azetidin-2-one (B1220530), also known as a β-lactam, provides a direct route to the corresponding azetidine. magtech.com.cnrsc.org This method is particularly useful due to the extensive chemistry developed for the synthesis of β-lactams. The synthesis of this compound would first require the preparation of 3-(2-oxoazetidin-2-yl)phenol.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. derpharmachemica.commdpi.com For the target molecule, the imine would be derived from 3-hydroxybenzaldehyde (B18108).

Azetidin-2-one PrecursorReducing AgentProductReference
4-(3-hydroxyphenyl)azetidin-2-oneLiAlH4, AlH3, or other hydridesThis compound rsc.org
N-protected 4-(3-methoxyphenyl)azetidin-2-oneBorane (BH3) complexesN-protected 2-(3-methoxyphenyl)azetidine nih.gov

Ring Rearrangement Approaches

Ring rearrangement reactions offer another pathway to the azetidine core, often starting from more readily available heterocyclic systems. magtech.com.cn

One such approach is the one-carbon ring expansion of aziridines. This can be achieved through the formation of an aziridinium (B1262131) ylide followed by a nih.govcore.ac.uk-Stevens rearrangement. nih.gov Engineered enzymes have shown high stereocontrol in this type of transformation. nih.gov Another strategy involves the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion. nih.gov

Starting HeterocycleReaction TypeKey IntermediateProductReference
Substituted Aziridine nih.govcore.ac.uk-Stevens RearrangementAziridinium ylideSubstituted Azetidine nih.gov
Methylene Aziridine[3+1] Ring ExpansionRhodium-bound carbeneMethylene Azetidine nih.gov

Carbocation-Mediated Approaches

Carbocation-mediated reactions can also be utilized for the synthesis of the azetidine ring. An electrocatalytic intramolecular hydroamination of allylic sulfonamides provides a route to azetidines through the generation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org While not a direct route to this compound, this method highlights the diverse strategies available for constructing the core azetidine structure.

Functionalization and Derivatization of the Azetidine Core

Once the this compound core is synthesized, further modifications can be made to the phenolic moiety to generate a library of derivatives.

Modifications at the Phenolic Moiety

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations. rhhz.netnih.gov These modifications can be used to alter the physicochemical properties of the parent molecule.

Common derivatization strategies for phenols include:

Alkylation and Acylation: The phenolic hydroxyl can be converted to ethers or esters through Williamson ether synthesis or reaction with acyl chlorides or anhydrides, respectively. rhhz.netlibretexts.org

Electrophilic Aromatic Substitution: The electron-rich nature of the phenol (B47542) ring facilitates electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, primarily at the ortho and para positions to the hydroxyl group. rhhz.net

Copper-Catalyzed Aminomethylation: This reaction allows for the regioselective introduction of aminomethyl groups, typically at the ortho position. nih.gov

Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring. nih.gov

Reaction TypeReagentFunctional Group IntroducedReference
O-AlkylationAlkyl halide (e.g., CH3I)Methoxy (-OCH3) rhhz.net
O-AcylationAcetyl chlorideAcetoxy (-OCOCH3) libretexts.org
NitrationHNO3/H2SO4Nitro (-NO2) rhhz.net
HalogenationBr2Bromo (-Br) rhhz.net
Ortho-aminomethylationSecondary amine, formaldehyde, Cu(OAc)2-CH2NR2 nih.gov

Introduction of Stereochemical Control in Synthesis

Achieving stereochemical purity is paramount for discerning the biological activity of chiral molecules like this compound. The synthesis of specific stereoisomers of 2-arylazetidines is accomplished through various asymmetric strategies, which can be broadly categorized into the use of chiral auxiliaries and the development of diastereoselective and enantioselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been effectively applied to the synthesis of chiral azetidines.

One notable example involves the use of (S)-1-Phenylethylamine, which can serve as both a chiral auxiliary and a source of the nitrogen atom for the azetidine ring. This approach has been successfully used to synthesize enantiomeric pairs of azetidine-2,4-dicarboxylic acids rsc.orgsemanticscholar.org. The inherent chirality of the phenylethylamine group guides the formation of one stereoisomer over the other during the ring-forming step.

Another powerful class of chiral auxiliaries are the (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. A flexible and highly stereoselective synthesis of 2-mono- and 2,3-trans-disubstituted azetidines has been developed utilizing asymmetric α-alkylation of aldehyde SAMP-hydrazones. This method achieves excellent diastereomeric (de = 93% to 96%) and enantiomeric excesses (ee > 96%) researchgate.net.

(R)-t-butanesulfinamide is another effective chiral auxiliary for the synthesis of chiral azetidines. For instance, chiral N-propargylsulfinamides, which are precursors to azetidin-3-ones, can be prepared with excellent diastereoselectivity. The subsequent gold-catalyzed oxidative cyclization proceeds to form the chiral azetidine core nih.gov.

Table 1: Examples of Chiral Auxiliaries in Azetidine Synthesis

Chiral Auxiliary Application Key Features Reference
(S)-1-Phenylethylamine Synthesis of azetidine-2,4-dicarboxylic acids Acts as both chiral director and nitrogen source. rsc.orgsemanticscholar.org
SAMP/RAMP Hydrazones Synthesis of 2,3-trans-disubstituted azetidines High diastereoselectivity (93-96% de) and enantioselectivity (>96% ee) via asymmetric alkylation. researchgate.net
(R)-t-butanesulfinamide Synthesis of chiral azetidin-3-ones Enables preparation of chiral N-propargylsulfonamide precursors with high e.e. nih.gov

Beyond chiral auxiliaries, direct diastereoselective and enantioselective methods offer a more atom-economical approach to chiral azetidines. These methods rely on chiral catalysts or reagents to control the stereochemical outcome.

A highly efficient route to substituted N-sulfinyl and N-sulfonyl azetidines proceeds through an imino-aldol reaction of ester enolates with aldimines to form β-amino esters. These intermediates undergo reduction and subsequent cyclization to produce non-racemic azetidines with high yield and stereoselectivity rsc.org.

Copper-catalyzed asymmetric boryl allylation of azetines represents a powerful method for the enantioselective difunctionalization of these precursors. This approach allows for the installation of both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers in a single step with high enantioselectivity. This method provides convenient access to chiral 2,3-disubstituted azetidines, which have traditionally been challenging to synthesize acs.orgnih.gov. The reaction is catalyzed by a copper/bisphosphine complex and exhibits broad substrate scope and functional group tolerance nih.gov.

Furthermore, the stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines has been developed as a route to N-alkyl-2-acylazetidines. This reaction proceeds with high stereoselectivity, and the resulting oxazolidine (B1195125) intermediates can be hydrolyzed under acidic conditions to yield highly enantioenriched 2-acylazetidines nih.govfrontiersin.org.

Table 2: Diastereoselective and Enantioselective Syntheses of Azetidine Derivatives

Method Substrate Catalyst/Reagent Outcome Reference
Imino-aldol Reaction Ester enolates and aldimines - High yield and stereoselectivity for N-sulfinyl/N-sulfonyl azetidines. rsc.org
Copper-Catalyzed Boryl Allylation Azetines, Allyl phosphates Cu/bisphosphine complex Highly enantioselective access to chiral 2,3-disubstituted azetidines. acs.orgnih.gov
Organolithium Addition N-alkyl-2-oxazolinylazetidines Organolithium reagents Highly enantioenriched 2-acylazetidines after hydrolysis. nih.govfrontiersin.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally benign and sustainable methodologies. The synthesis of azetidines has benefited from these advancements through the adoption of microwave-assisted techniques, eco-friendly reaction conditions, and innovative catalytic strategies.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. tandfonline.comchim.itrsc.orgresearchgate.net This green chemistry technique is based on the efficient heating of polar molecules through dielectric loss, resulting in rapid temperature increases within the reaction mixture. chim.it

For the synthesis of nitrogen-containing heterocycles, including azetidines, microwave-assisted organic synthesis (MAOS) has proven to be a superior alternative to conventional heating. tandfonline.comchim.itresearchgate.net For example, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines, to form simple azetidines can be accelerated significantly. In an aqueous medium under microwave irradiation, this reaction can be completed in as little as 15 minutes, affording products in good to excellent yields researchgate.net. The use of microwave heating can also improve the efficiency of synthesizing precursors for more complex azetidines, such as 2-aryl-2-oxazolines, which can be prepared in high yields with short reaction times organic-chemistry.orgnih.gov. The benefits of MAOS include not only speed and efficiency but also the potential for conducting reactions under solvent-free conditions, further enhancing the green credentials of the synthesis tandfonline.commdpi.com.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Kröhnke Condensation 2.5 - 4 h 6 - 10 min 76-84% -> 90-96% tandfonline.com
Azetidine Cyclization Several hours 15 min Significant rate acceleration. researchgate.net
2-Azetidinone Synthesis 6 - 8 hrs 4 - 6 mins Often higher yields. researchgate.net

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In azetidine synthesis, this translates to the use of safer solvents (like water), solvent-free conditions, and the development of catalytic processes that minimize waste. mdpi.comtandfonline.comresearchgate.net

Novel green routes for the synthesis of 2-azetidinones (β-lactams), structurally related to azetidines, have been developed using methods like sonication and stirring in the presence of molecular sieves to remove water, thus avoiding the need for azeotropic distillation with organic solvents tandfonline.comresearchgate.net. These methods offer shorter reaction times and improved yields (81-93%) compared to conventional refluxing tandfonline.com.

Another sustainable approach involves the use of lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, as efficient catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines frontiersin.orgelsevierpure.comfrontiersin.org. This catalytic reaction proceeds in high yields and demonstrates tolerance for a variety of sensitive functional groups, offering a milder and more selective alternative to traditional methods that may require stoichiometric reagents or harsh conditions frontiersin.org. The use of such catalysts aligns with green chemistry principles by promoting efficiency and reducing waste.

Relay catalysis is an advanced strategy where a single catalyst or multiple catalysts orchestrate a sequence of reactions in a single pot, avoiding the need to isolate intermediates. This approach enhances synthetic efficiency and can enable the construction of complex molecular architectures.

A notable application in azetidine synthesis is the use of a polar-radical relay strategy to construct azetidines with all-carbon quaternary centers. This method harnesses the ring strain of benzoylated 1-azabicyclo[1.1.0]butane (ABB). A well-orchestrated process involving synergistic bromide and nickel catalysis facilitates a Suzuki Csp²-Csp³ cross-coupling with boronic acids. The process begins with the ring-opening of ABB by a catalytic amount of bromide, which converts ABB into a redox-active azetidine intermediate. This intermediate then participates in the nickel-catalyzed cross-coupling via a radical pathway. This strategy demonstrates broad scope, excellent functional group tolerance, and scalability researchgate.net.

Role and Applications of 3 Azetidin 2 Yl Phenol and Its Analogues in Medicinal Chemistry Research

Azetidine (B1206935) Scaffold Design in New Chemical Entity (NCE) Development

The incorporation of an azetidine scaffold is a strategic approach in the development of New Chemical Entities (NCEs). researchgate.net This small, saturated heterocycle offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates. One of the primary advantages of the azetidine ring is the conformational constraint it imposes on a molecule. enamine.net By limiting the rotational freedom of appended substituents, the scaffold helps to pre-organize the molecule into a bioactive conformation, which can lead to a decrease in the entropy of binding to its biological target and consequently, higher affinity and potency. enamine.net

In the context of NCE development, azetidine-based scaffolds have been successfully used to create libraries of compounds with favorable "drug-like" properties, particularly for challenging targets such as those in the central nervous system (CNS). nih.gov By optimizing the scaffold itself, researchers can generate collections of molecules that are pre-disposed to have good ADME (absorption, distribution, metabolism, and excretion) profiles, thereby increasing the efficiency of the drug discovery process. nih.gov A notable example of the azetidine scaffold's potential is in the development of novel small-molecule STAT3 (Signal Transducer and Activator of Transcription 3) inhibitors, where azetidine-containing compounds have been identified as promising NCEs for cancer therapy. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Target Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target and are crucial for optimizing lead compounds. For azetidine-containing molecules, SAR studies explore how modifications to the azetidine ring itself, or to the substituents attached to it, affect biological activity.

For instance, in the development of GABA (gamma-aminobutyric acid) uptake inhibitors, SAR studies revealed that the position of substitution on the azetidine ring is critical. nih.govebi.ac.uk Derivatives with a carboxylic acid or a bioisosteric equivalent at the 2- or 3-position showed varying potencies for the GABA transporters GAT-1 and GAT-3. nih.gov Similarly, in the design of STAT3 inhibitors, SAR exploration showed that while the azetidine scaffold provided a significant boost in potency, modifications to other parts of the molecule were necessary to balance potency with cellular permeability and other physicochemical properties. nih.govacs.org For example, changing a cyclohexyl group to decrease lipophilicity was tolerated, but the cyclohexyl group remained optimal for potency. nih.govacs.org

The rigid nature of the azetidine scaffold is a key advantage in SAR studies, as it reduces the number of possible conformations, making it easier to deduce the optimal spatial arrangement of functional groups required for potent target interaction. enamine.net This is exemplified in the development of tubulin inhibitors based on the combretastatin A-4 scaffold, where the ethylene bridge was replaced with a more rigid azetidin-2-one (B1220530) (β-lactam) ring. nih.govresearchgate.net SAR studies on these analogues demonstrated that substitutions at various positions of the β-lactam ring led to compounds with potent nanomolar antiproliferative activity. researchgate.net

The design of azetidine-containing compounds for specific molecular recognition relies on several key principles. The conformational rigidity of the four-membered ring is a central theme, as it allows for the precise positioning of pharmacophoric elements. enamine.netrsc.org This is particularly important in the design of peptidomimetics, where azetidine-based amino acids can be used as conformationally constrained surrogates for natural amino acids to enforce specific secondary structures or to improve metabolic stability. rsc.org

Another important design principle is the use of the azetidine nitrogen. This nitrogen can be a key interaction point, acting as a hydrogen bond acceptor or as a site for further substitution to explore different chemical vectors and modulate properties like solubility and cell permeability. nih.gov The stereochemistry of the azetidine ring is also a critical factor. Chiral azetidines can be used to achieve enantioselective recognition by biological targets, which is often a requirement for potent and selective drugs. acs.org The synthesis of enantiomerically pure azetidines is therefore a key aspect of their design. nih.gov

Furthermore, the strained nature of the azetidine ring can be exploited. While stable, the ring can undergo nucleophilic ring-opening reactions under certain conditions, a property that can be used in the design of covalent inhibitors or probes. rsc.org In the context of non-covalent interactions, the principle of electrostatic recognition has been shown to be effective in catalyst-controlled enantioselective ring-opening reactions of azetidines, highlighting how charge interactions can be a guiding principle in their functionalization. acs.org

Understanding the mechanism by which azetidine-containing molecules modulate their biological targets is essential for rational drug design. A prominent example is the development of azetidin-2-one analogues as tubulin polymerization inhibitors. nih.gov These compounds are designed as rigid analogues of combretastatin A-4 and act by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This binding event disrupts the assembly of microtubules, which are critical for cell division, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells. mdpi.com The azetidin-2-one scaffold serves to correctly orient the aryl rings that are crucial for high-affinity binding to the colchicine site. researchgate.net

In the case of GABA uptake inhibitors, azetidine derivatives act as conformationally constrained analogues of GABA or β-alanine. nih.govsigmaaldrich.com By mimicking the folded conformation of these neurotransmitters, they can bind to and block the GABA transporters GAT-1 and GAT-3, thereby increasing the concentration of GABA in the synaptic cleft. nih.gov This mechanism is of interest for the treatment of neurological disorders such as epilepsy.

For azetidine-based STAT3 inhibitors, mechanistic studies have shown that these molecules directly interfere with the DNA-binding activity of STAT3. nih.govacs.org By binding to the SH2 domain of STAT3, they prevent its dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. The inhibition of STAT3 signaling has been shown to suppress tumor cell growth and induce apoptosis. nih.gov

Utilization in Chemical Biology Probes and Tools

Beyond their therapeutic potential, azetidine-containing molecules are valuable as chemical biology probes and tools to study biological processes. The same properties that make them attractive for drug design—conformational rigidity and the ability to introduce specific functionalities—are also advantageous for the development of probes.

Furthermore, azetidine derivatives have been developed as fluorescent analogues of natural biomolecules. For instance, azetidine-modified N,N-dimethyladenine analogues have been synthesized that are fluorescent, unlike their parent nucleobase. nih.gov These probes can be used to study the role of dialkylated adenosine residues in RNA.

The azetidine scaffold can also serve as a handle for the late-stage functionalization of bioactive molecules. nih.gov For example, a 3-aminoazetidine unit incorporated into a cyclic peptide can be selectively modified with tags such as dyes or biotin after the synthesis of the macrocycle. nih.gov This allows for the creation of customized probes to study the interactions and localization of these peptides in biological systems.

The following table provides examples of azetidine analogues and their biological activities.

Compound ClassTargetKey Findings
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)Potent inhibition with IC50 values in the low micromolar range. nih.gov
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGABA Transporter 3 (GAT-3)Moderate inhibition with an IC50 value of 15.3 µM. nih.gov
Azetidine amides (e.g., benzohydroxamic acid 8i)STAT3Sub-micromolar potency in inhibiting STAT3 DNA-binding (IC50 = 0.34 µM). nih.gov
3-(prop-1-en-2-yl)azetidin-2-onesTubulinAntiproliferative activity and inhibition of tubulin assembly, acting as colchicine-binding site inhibitors. nih.gov
Azetidinyl Malachite Green (Aze-MG)Fluorogen-activating protein (FAP)2.6-fold brightness enhancement compared to traditional Malachite Green, enabling advanced live-cell imaging. nih.gov

Future Directions and Emerging Research Avenues for 3 Azetidin 2 Yl Phenol

Development of Novel Synthetic Routes and Methodologies

The synthesis of densely functionalized azetidines remains a challenge due to inherent ring strain. nih.gov Future efforts will likely move beyond traditional cyclization methods to embrace more efficient and versatile strategies, enabling greater structural diversity for derivatives of 3-(Azetidin-2-yl)phenol.

Emerging synthetic approaches that could be pivotal include:

Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, is a powerful tool for constructing the azetidine (B1206935) core. nih.gov Recent advancements using visible-light mediation offer a scalable and efficient route to various azetidine structures. nih.gov Adapting this methodology could provide direct access to precursors of this compound under mild conditions.

Flow Synthesis: Continuous flow technology presents a significant opportunity for the safe and scalable synthesis of azetidine intermediates. Flow reactors allow for precise control over reaction parameters and enable the use of highly reactive species, such as lithiated intermediates, at higher temperatures than in traditional batch processing. acs.org This could streamline the functionalization of the azetidine ring.

Novel Catalytic Systems: The use of transition metal catalysis, such as copper-catalyzed [3+1]-cycloadditions or rhodium-catalyzed ring expansions of aziridines, is expanding the toolbox for azetidine synthesis. nih.gov These methods can provide high levels of stereocontrol, which is crucial for developing enantiomerically pure therapeutic agents.

Strain-Release Functionalization: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) offers a modular approach to creating substituted azetidines. Strain-release difunctionalization reactions allow for the introduction of diverse functional groups onto the azetidine core under mild conditions. acs.org

Table 1: Emerging Synthetic Methodologies for Azetidine Scaffolds

Methodology Description Potential Advantage for this compound Key References
Aza Paternò-Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. Direct, atom-economical route to the core structure under mild, visible-light conditions. nih.govnih.gov
Continuous Flow Synthesis Use of microreactors for continuous production, allowing for precise control and safe handling of reactive intermediates. Improved scalability, safety, and efficiency for producing key intermediates. acs.org
Strain-Release Chemistry Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes to introduce functionality. Modular and versatile approach to introduce a wide range of substituents onto the azetidine ring. acs.org
Ketene-Imine Cycloaddition The Staudinger synthesis remains a foundational method for creating the β-lactam (azetidin-2-one) ring, which can be a precursor to azetidines. Well-established method often used to create hybrid molecules by linking the β-lactam to other bioactive heterocycles. mdpi.com

Exploration of Diverse Biological Target Interactions via Mechanistic Studies

The azetidine and azetidin-2-one (B1220530) (β-lactam) moieties are present in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anticancer and CNS activity. nih.govnih.govresearchgate.net For this compound, a key future direction is to systematically explore its potential biological targets and elucidate the underlying mechanisms of action.

Azetidine-containing compounds have shown promise as inhibitors of specific biological targets, including GABA uptake transporters and the STAT3 transcription factor. nih.govnih.govacs.org For instance, a new class of (R)-azetidine-2-carboxamides was developed as potent small-molecule inhibitors of STAT3, achieving sub-micromolar potency in DNA-binding assays. nih.gov This highlights the potential of the azetidine scaffold to interact with challenging targets like transcription factors, which often lack deep binding pockets. nih.gov

Future mechanistic studies for this compound and its derivatives should involve a multi-pronged approach:

Target Identification: Employing techniques such as affinity-based proteomics and chemical genetics to identify the specific cellular proteins that interact with the compound.

Molecular Modeling: Using computational methods like virtual screening and molecular docking to predict potential binding sites on known therapeutic targets, as demonstrated in the identification of a benzoxazole-phenol scaffold for JMJD3 inhibition. nih.gov

Biophysical and Structural Analysis: Utilizing techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography to confirm direct binding and characterize the precise molecular interactions between the compound and its target protein.

Cellular Assays: Developing robust cell-based assays to probe the functional consequences of target engagement, such as measuring the inhibition of enzymatic activity or the modulation of signaling pathways. For example, studies on azetidine amides included evaluating their ability to inhibit the colony survival of human breast cancer cells. nih.govacs.org

Table 2: Representative Biological Activities of Azetidine-Containing Scaffolds

Biological Target/Activity Azetidine Scaffold Example Method of Study Key Finding Reference
STAT3 Inhibition (R)-Azetidine-2-carboxamides Electrophoretic Mobility Shift Assay (EMSA) Achieved sub-micromolar IC₅₀ values for inhibiting STAT3 DNA-binding activity. nih.govacs.org
GABA Uptake Inhibition Azetidin-2-ylacetic acid derivatives Radioligand binding assays (GAT-1/GAT-3) Identified potent inhibitors for GAT-1 with IC₅₀ values in the low micromolar range. nih.gov
Antiviral (Human Coronavirus) trans-3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one Cell-based viral replication assay Showed moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ of 45 µM. nih.gov
Anticancer (Melanoma) 2-Benzoxazol-2-yl-phenol Cell cycle analysis A related phenol (B47542) scaffold induced cell cycle arrest in the S-phase in A375 melanoma cells. nih.gov

Integration into Complex Molecular Architectures and Hybrid Systems

The this compound scaffold is an ideal building block for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally complex and diverse small-molecule libraries for drug discovery. nih.govnih.gov The azetidine ring provides a rigid, three-dimensional core, while the phenol group and the azetidine nitrogen serve as versatile handles for further chemical modification.

Future research will focus on incorporating this scaffold into larger, more complex systems:

Fused and Spirocyclic Systems: The functional groups on the this compound core can be used to construct fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex architectures allow for the precise spatial arrangement of pharmacophoric elements, which is critical for optimizing interactions with biological targets, particularly within the central nervous system (CNS). nih.govnih.gov

Hybrid Molecules: A powerful strategy in drug design is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single entity. mdpi.com The this compound scaffold can be covalently linked to other biologically active moieties—such as quinolones, naphthoquinones, or curcumin (B1669340) analogs—to create multi-target directed ligands (MTDLs) for complex diseases like cancer or Alzheimer's disease. mdpi.comnih.gov

Peptidomimetics and Constrained Analogs: The azetidine ring can serve as a conformationally constrained bioisostere for amino acids or peptide fragments. nih.gov Incorporating this compound into peptide sequences could lead to peptidomimetics with enhanced stability, bioavailability, and target affinity.

The development of extensive compound libraries based on these complex architectures will be essential for high-throughput screening campaigns to uncover new biological activities and therapeutic applications for this versatile scaffold. nih.govnih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm azetidine ring integrity (δ 3.5–4.0 ppm for N–CH₂ protons) and phenolic –OH (δ 5.5–6.0 ppm, broad singlet) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CH₂ groups from the azetidine ring).
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 270–280 nm) for purity assessment .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural Variability : Subtle differences in substituents (e.g., hydroxyl vs. methoxy groups) altering binding affinities .
  • Experimental Design : Control for stereochemistry (e.g., chiral azetidine centers) using chiral HPLC or circular dichroism.
  • Data Normalization : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) .

What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Slow evaporation at 4°C promotes single-crystal growth.
  • Additive Use : Small-molecule additives (e.g., glycerol) to stabilize hydrogen-bond networks .
  • Twinned Data Handling : Employ SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands to model twin domains .

How do electronic properties of this compound influence its reactivity in radical scavenging assays?

Advanced Research Focus
The phenolic –OH group acts as a radical scavenger via H-atom transfer. Computational studies (e.g., Fukui indices) identify nucleophilic sites prone to oxidation. Experimental validation involves:

  • DPPH Assay : Monitor absorbance decay at 517 nm to quantify radical quenching efficiency.
  • EPR Spectroscopy : Detect stable radical intermediates (e.g., phenoxyl radicals) formed during reactions .

What are the limitations of current toxicity studies on this compound derivatives, and how can they be addressed?

Q. Advanced Research Focus

  • Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation.
  • Genotoxicity Screening : Ames test with TA98 and TA100 strains to evaluate mutagenic potential, comparing results to structurally similar compounds (e.g., 4-[(4-ethoxyphenyl)amino]phenol) .
  • In Vivo Models : Zebrafish embryos for acute toxicity profiling (LC₅₀ determination) before mammalian studies .

How can researchers leverage structure-activity relationship (SAR) studies to design this compound analogs with enhanced bioactivity?

Q. Advanced Research Focus

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenol ring to enhance hydrogen-bond acceptor strength.
  • Azetidine Modifications : Replace the azetidine ring with pyrrolidine or piperidine derivatives to assess steric effects on target binding .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic, steric) with biological activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.